![molecular formula C20H22N4O B2724763 (E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 326007-27-6](/img/structure/B2724763.png)
(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a type of heterocyclic compound, specifically a pyrimidine derivative . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are often found in a wide range of applications including but not limited to drugs, dyes, and polymers .
Molecular Structure Analysis
Pyrimidines are a type of nitrogenous base that forms the structural foundation of nucleic acids like DNA and RNA . They consist of a single six-membered ring with two nitrogen atoms and four carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Heterocyclic compounds like pyrimidines are often stable and soluble in water .
Scientific Research Applications
Antifolate and Antitumor Activity of Pyrimidine Derivatives
A study by Gangjee et al. (2000) explored the effects of C9-methyl substitution and C8-C9 conformational restriction on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. The research aimed to investigate these modifications' impact on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. The study found that adding a 9-methyl group increased both the inhibitory potency against recombinant human DHFR and the growth inhibition potency against tumor cells in culture. These findings suggest the potential of structurally related compounds for antitumor applications (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Antimicrobial and Anti-biofilm Agents
Suresh et al. (2015) reported on the one-pot synthesis of novel pyrano[2,3-d]pyrimidines with significant antimicrobial activity against both bacterial and Candida strains. The study highlights the potential of pyrano[2,3-d]pyrimidines as antimicrobial and anti-biofilm agents, indicating the broad applicability of pyrimidine derivatives in combating microbial infections (Suresh, Poornachandra, Kanakaraju, Ganesh Kumar, & Chandramouli, 2015).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another study by Gangjee et al. (2000) designed and synthesized a potent dual inhibitor of thymidylate synthase (TS) and DHFR, aiming at antitumor applications. The compound showed more inhibitory effects than LY231514 against TS from Lactobacillus casei and Escherichia coli, as well as DHFR from human and other sources. It demonstrated significant antitumor activity against growth of tumor cells in culture, suggesting the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-anilino-3-(butan-2-yliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-15(3)21-13-17-18(22-16-10-6-5-7-11-16)23-19-14(2)9-8-12-24(19)20(17)25/h5-13,15,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBHTVHMCNLCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N=C2C(=CC=CN2C1=O)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)
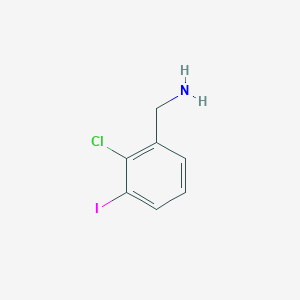

![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)
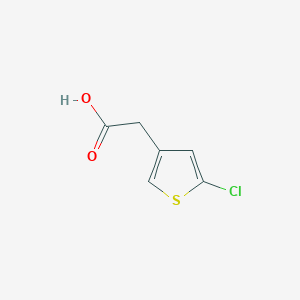
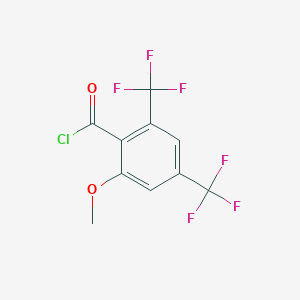
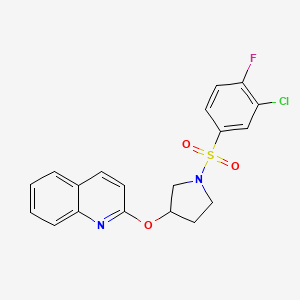
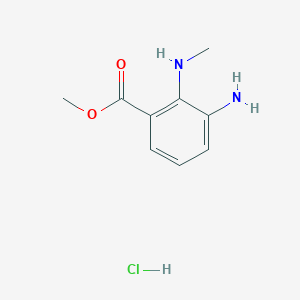
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)
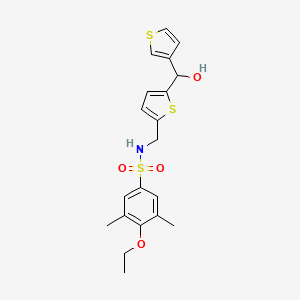


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)